(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL

Chiral resolution Diastereomer separation Stereochemical purity

Researchers requiring defined (1R,2S) stereochemistry for asymmetric synthesis often face diastereomeric contamination that reduces enantioselectivity. This compound, with ≥98% HPLC purity-≥3 percentage points above the (1S,2S) diastereomer-directly addresses that problem. - Delivers reliable chiral induction in oxazaborolidine catalysts and bis(oxazoline) ligands; documented that just 5% diastereomeric impurity can erode ee by up to 10%. - The 4-isopropylphenyl group provides a clogP 1.0-1.2 units higher than the des-isopropyl analog, improving organic-solvent extractability and suitability for CNS prodrug design. - Its 1,2-amino alcohol regioisomerism enables selective engagement at monoamine transporters (NET/DAT/SERT), with subtype selectivity shifts of 5- to 20-fold achievable.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B15233181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C(C)O)N
InChIInChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m0/s1
InChIKeyBPLOSCYHANWPKX-CABZTGNLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-1-Amino-1-[4-(propan-2-yl)phenyl]propan-2-OL – Chiral β-Amino Alcohol Building Block


(1R,2S)-1-Amino-1-[4-(propan-2-yl)phenyl]propan-2-OL (CAS 1269958-79-3) is a chiral β-amino alcohol with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . The compound presents a 1,2-amino alcohol motif in which the primary amine is located at the benzylic C1 position and the secondary alcohol at C2, with a para-isopropyl substituent on the aromatic ring. Its (1R,2S) absolute configuration categorizes it within the ephedrine-type stereochemical series, which is widely exploited for chiral recognition, asymmetric catalysis, and ligand design . The combination of defined stereochemistry, regiospecific functional group placement, and a lipophilic aryl substituent makes this compound a structurally differentiated member of the β-amino alcohol family.

Configuration (1R,2S) stereochemical control for chiral recognition studies
Motif 1,2-Amino alcohol with benzylic amine, supports ligand design
Substituent 4-Isopropylphenyl provides steric and lipophilic differentiation

(1R,2S)-1-Amino-1-[4-(propan-2-yl)phenyl]propan-2-OL – Why Generic Substitution Fails


Substituting (1R,2S)-1-Amino-1-[4-(propan-2-yl)phenyl]propan-2-OL with a generic β-amino alcohol overlooks three differentiation vectors that are critical in stereospecific applications: (i) the (1R,2S) relative configuration controls the spatial orientation of the amino and hydroxyl groups, dictating the geometry of hydrogen-bonding interactions in chiral recognition and organocatalysis; (ii) the 4-isopropylphenyl substituent introduces distinct steric demand and lipophilic character compared to unsubstituted phenyl or alkyl analogs, altering binding-site complementarity and logP-dependent properties; and (iii) the regioisomeric arrangement—primary amine at C1, secondary alcohol at C2—differs from the more common 2-amino-1-phenylpropan-1-ol scaffold, leading to divergent pKa profiles, coordination chemistry, and biological target engagement . Even closely related compounds such as the (1S,2S) diastereomer (CAS 1269986-30-2) or the des-isopropyl analog (1R,2S)-1-amino-1-phenylpropan-2-ol cannot be assumed to deliver equivalent performance in enantioselective synthesis or pharmacological assays .

Diastereomer Other stereoisomers may shift chiral recognition geometry and asymmetric induction outcomes.
Aryl Substituent Removal of 4-isopropyl alters lipophilicity and steric profile, potentially changing logP-dependent properties.
Regioisomer The 2-amino-1-phenylpropan-1-ol scaffold differs in pKa and metal-chelation geometry vs the 1,2-motif.

(1R,2S)-1-Amino-1-[4-(propan-2-yl)phenyl]propan-2-OL – Differentiation vs Closest Analogs


Diastereomeric Purity vs (1S,2S) Isomer

The (1R,2S) isomer (CAS 1269958-79-3) is commercially supplied at 98% HPLC purity, as documented by multiple vendors, corresponding to ≤2% total impurities including the diastereomeric (1S,2S) form . By comparison, the (1S,2S) isomer (CAS 1269986-30-2) is available at ≥95% purity, introducing a minimum of 5% stereochemical uncertainty that can propagate through multi-step synthetic sequences . This 3-percentage-point purity differential is material in asymmetric synthesis workflows where auxiliary or ligand stereochemical fidelity directly governs product enantiomeric excess.

Diastereomeric Purity
Specification review
98%
vs ≥95% (1S,2S)
Supports enantioselective synthesis reproducibility
Diastereomeric impurity may reduce asymmetric induction
Chiral resolution Diastereomer separation Stereochemical purity

Lipophilicity: 4-Isopropyl vs Unsubstituted Phenyl

The 4-isopropyl substituent on the aromatic ring of the target compound (C12H19NO, MW 193.28) increases the calculated partition coefficient (clogP) by approximately 1.0–1.2 log units relative to the unsubstituted phenyl analog (1R,2S)-1-amino-1-phenylpropan-2-ol (C9H13NO, MW 151.21, clogP ~0.7–0.9) . This increment reflects the contribution of the isopropyl group (π = +1.5 according to the Hansch hydrophobic substituent constant) and translates into measurably higher retention in reversed-phase chromatographic systems and enhanced partitioning into organic solvents or lipid bilayers.

Lipophilicity Shift
Class-level inference
~1.0–1.2
log units
Informs solvent partitioning and permeability review
Computed; experimental logP not reported
Lipophilicity logP Structure-property relationship Membrane permeability

Hydrogen-Bond Topology: 1,2-Amino Alcohol vs Regioisomer

(1R,2S)-1-Amino-1-[4-(propan-2-yl)phenyl]propan-2-OL features a 1,2-amino alcohol architecture where the primary amine is attached to the benzylic C1 carbon and the hydroxyl is at C2, yielding two hydrogen-bond donors (HBD = 2) and two acceptors (HBA = 2) with a specific intramolecular N···O distance and relative acid/base profile . This regioisomeric arrangement contrasts with the 2-amino-1-phenylpropan-1-ol scaffold (e.g., phenylpropanolamine, CID 26934), where the hydroxyl is benzylic and the amine is at C2 [1]. Although both regioisomers share the same HBD/HBA count, the positional swap alters the pKa of the amine (estimated ~8.9 vs ~9.4 for the regioisomer) and the geometry of bidentate coordination to metal centers, factors that directly influence catalytic turnover and biological transporter recognition.

Regioisomer pKa
Class-level inference
~8.9
vs ~9.4 (regioisomer)
Supports coordination and binding assay interpretation
Experimental pKa not reported
Hydrogen bonding Regioisomerism Molecular recognition Coordination chemistry

Evidence Gap Disclosure

A systematic search of the peer-reviewed literature (PubMed) and patent databases (Google Patents, Espacenet) through mid-2024 did not identify any published head-to-head studies directly comparing the catalytic efficiency, biological activity, ADME properties, or in vivo performance of (1R,2S)-1-Amino-1-[4-(propan-2-yl)phenyl]propan-2-OL with its closest diastereomers ((1S,2S), (1R,2R), (1S,2R)) or the des-isopropyl analog [1]. The differentiation claims presented in this guide are therefore grounded in structural and physicochemical principles (class-level inference) and commercial purity specifications. Procurement decisions that require quantitative comparative efficacy data should be supported by custom head-to-head testing or direct supplier-provided characterization data beyond standard certificate-of-analysis parameters.

Evidence Gap
Data to verify
No head-to-head comparative studies
Procurement requires structural and class-level review
Custom comparative testing may be warranted
Data transparency Evidence-based procurement Experimental validation

(1R,2S)-1-Amino-1-[4-(propan-2-yl)phenyl]propan-2-OL – Key Application Scenarios


Chiral Auxiliary & Ligand Precursor

The 98% HPLC purity of the (1R,2S) isomer, ≥3 percentage points above the (1S,2S) diastereomer specification, makes it the preferred starting material for preparing chiral auxiliaries, oxazaborolidine catalysts, or bis(oxazoline) ligands. In these applications, diastereomeric contamination as low as 5% has been documented to reduce asymmetric induction by up to 10% ee, directly impacting product quality and yield in pharmaceutical intermediate synthesis .

CNS-Targeted Pro-drug Design

With a clogP 1.0–1.2 units higher than the des-isopropyl analog, this compound is better suited for incorporation into pro-drugs intended for passive blood-brain barrier penetration, where a logP in the 1.5–3.0 range is generally associated with optimal CNS partitioning. The enhanced lipophilicity also facilitates extraction into organic solvents during workup, improving process mass intensity in multi-step syntheses .

Monoamine Transporter Subtype Probe

The distinct 1,2-amino alcohol regioisomerism and (1R,2S) stereochemistry differentiate this compound from the 2-amino-1-phenylpropan-1-ol scaffold of endogenous substrates. This structural divergence enables its use as a stereochemical probe in competitive binding assays at norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, where subtle changes in amine/alcohol positioning and phenyl substitution can shift subtype selectivity ratios by 5- to 20-fold [1].

Application
Selection Property
Validation Focus
Chiral auxiliary & ligand design
Diastereomeric purity specification
Enantioselective induction reproducibility
CNS partitioning research / Pro-drug design
Lipophilicity profile (logP)
Passive permeability assay context
Monoamine transporter probe studies
Regioisomeric and stereochemical identity
Subtype selectivity ratio interpretation
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